molecular formula C20H17FN4O4S2 B2661700 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-26-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2661700
CAS RN: 868977-26-8
M. Wt: 460.5
InChI Key: RNNBUUAYHFUHBR-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN4O4S2 and its molecular weight is 460.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have been investigated for their antitumor properties. A study by Shams et al. (2010) detailed the synthesis of various heterocyclic compounds derived from a similar structure, which showed significant inhibitory effects on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010). Yurttaş, Tay, and Demirayak (2015) also synthesized derivatives showing considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Activity

Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been explored for anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives that exhibited significant anti-inflammatory activity, particularly compounds 10a, 10b, and 10d (Sunder & Maleraju, 2013).

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral potentials of these compounds. Aslam et al. (2014) synthesized a series of related compounds that showed activity against the human immunodeficiency virus type 1 (HIV-1), with some compounds exhibiting potent anti-HIV-1 activity (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014). Abbasi et al. (2016) explored compounds for their antibacterial properties, finding most of them to exhibit potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Enzyme Inhibitory Activity

Some derivatives have been investigated for their enzyme inhibitory activities. Abbasi et al. (2019) studied the enzyme inhibitory potential of new sulfonamides, finding significant activity against -glucosidase and acetylcholinesterase (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c21-13-3-1-12(2-4-13)9-17(26)23-19-24-25-20(31-19)30-11-18(27)22-14-5-6-15-16(10-14)29-8-7-28-15/h1-6,10H,7-9,11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNBUUAYHFUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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